molecular formula C14H10Cl2N4O2S B10908732 4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10908732
M. Wt: 369.2 g/mol
InChI Key: DXKSDTVMMHYGMS-NGYBGAFCSA-N
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Description

The compound 4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic molecule that features a combination of furan, triazole, and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the furan and triazole intermediates. The key steps include:

    Preparation of 2,4-dichlorophenoxy methyl furan: This involves the reaction of 2,4-dichlorophenol with furan-2-carbaldehyde in the presence of a base such as potassium carbonate.

    Formation of the triazole ring: This can be achieved by reacting hydrazine with carbon disulfide to form 1,2,4-triazole-3-thiol.

    Condensation reaction: The final step involves the condensation of the furan intermediate with the triazole thiol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include disulfides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biology: Studied for its potential interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol: can be compared with other triazole and furan derivatives.

    2,4-dichlorophenoxyacetic acid: A simpler compound with similar phenoxy and dichloro groups.

    1,2,4-triazole-3-thiol: A basic triazole compound without the furan and phenoxy groups.

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both furan and triazole rings, along with the thiol group, makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C14H10Cl2N4O2S

Molecular Weight

369.2 g/mol

IUPAC Name

4-[(E)-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10Cl2N4O2S/c15-9-1-4-13(12(16)5-9)21-7-11-3-2-10(22-11)6-18-20-8-17-19-14(20)23/h1-6,8H,7H2,(H,19,23)/b18-6+

InChI Key

DXKSDTVMMHYGMS-NGYBGAFCSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)/C=N/N3C=NNC3=S

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C=NN3C=NNC3=S

Origin of Product

United States

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